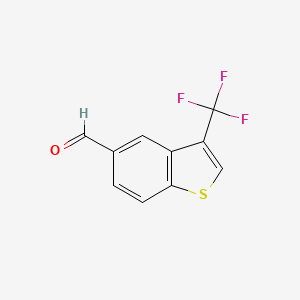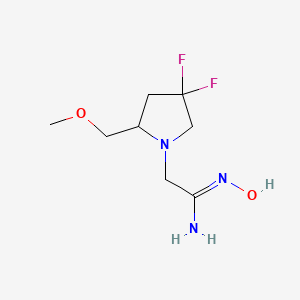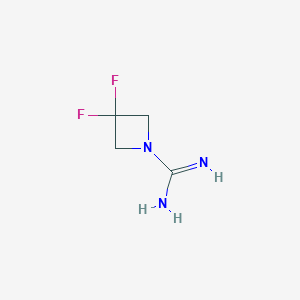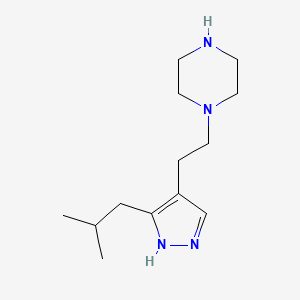
1-(2-(3-isobutyl-1H-pyrazol-4-yl)ethyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-(3-isobutyl-1H-pyrazol-4-yl)ethyl)piperazine is a compound that belongs to the class of heterocyclic organic compounds It features a piperazine ring substituted with a pyrazole moiety, which is further modified with an isobutyl group
准备方法
The synthesis of 1-(2-(3-isobutyl-1H-pyrazol-4-yl)ethyl)piperazine can be achieved through various synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach includes the use of the Ugi reaction, which is a multicomponent reaction that allows for the formation of complex molecules in a single step . Industrial production methods often involve the use of solid-phase synthesis and photocatalytic synthesis to achieve high yields and purity .
化学反应分析
1-(2-(3-isobutyl-1H-pyrazol-4-yl)ethyl)piperazine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as bromine or oxygen in the presence of a catalyst.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst.
Common reagents and conditions used in these reactions include bromine, hydrogen gas, and various metal catalysts. Major products formed from these reactions include oxidized or reduced derivatives of the original compound .
科学研究应用
1-(2-(3-isobutyl-1H-pyrazol-4-yl)ethyl)piperazine has a wide range of applications in scientific research:
作用机制
The mechanism of action of 1-(2-(3-isobutyl-1H-pyrazol-4-yl)ethyl)piperazine involves its interaction with specific molecular targets and pathways. For example, it can act as a GABA receptor agonist, which leads to the inhibition of neurotransmitter release and subsequent effects on the central nervous system . Additionally, it can inhibit certain enzymes, leading to reduced production of inflammatory mediators .
相似化合物的比较
1-(2-(3-isobutyl-1H-pyrazol-4-yl)ethyl)piperazine can be compared with other similar compounds, such as:
1-Methylpyrazole-4-boronic acid pinacol ester: This compound also features a pyrazole ring but differs in its substitution pattern and boronic acid functionality.
1-Boc-pyrazole-4-boronic acid pinacol ester: Similar to the previous compound, it has a pyrazole ring with different substituents and is used in different applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
属性
分子式 |
C13H24N4 |
|---|---|
分子量 |
236.36 g/mol |
IUPAC 名称 |
1-[2-[5-(2-methylpropyl)-1H-pyrazol-4-yl]ethyl]piperazine |
InChI |
InChI=1S/C13H24N4/c1-11(2)9-13-12(10-15-16-13)3-6-17-7-4-14-5-8-17/h10-11,14H,3-9H2,1-2H3,(H,15,16) |
InChI 键 |
FYSRBRMFPGPBON-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CC1=C(C=NN1)CCN2CCNCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-tert-butyl-3-[(E)-1-(3,5-difluoro-2-hydroxyphenyl)ethylideneamino]thiourea](/img/structure/B13427225.png)
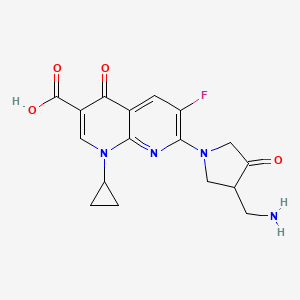

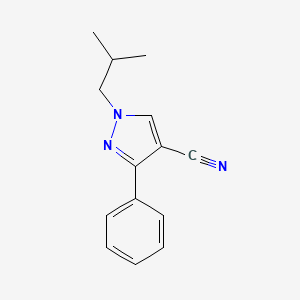
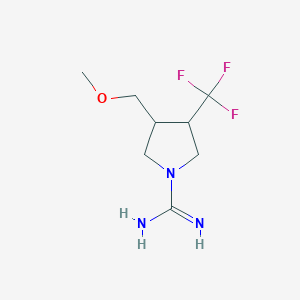
![1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxypyridin-2-one](/img/structure/B13427252.png)
![3-(7-methyl-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-3-oxopropanenitrile](/img/structure/B13427256.png)
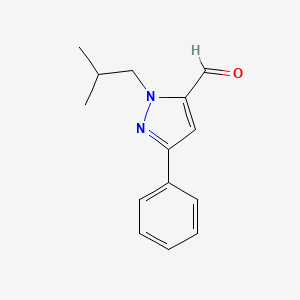
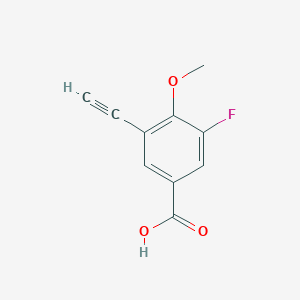
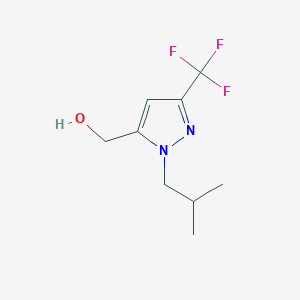
![3-oxo-3-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)propanenitrile](/img/structure/B13427277.png)
